molecular formula C21H28N4O2S B8608477 1'-{6-[4-(Methanesulfonyl)phenyl]pyridazin-3-yl}-1,4'-bipiperidine CAS No. 919493-20-2

1'-{6-[4-(Methanesulfonyl)phenyl]pyridazin-3-yl}-1,4'-bipiperidine

Cat. No. B8608477
M. Wt: 400.5 g/mol
InChI Key: GQWILTRUTPLXJE-UHFFFAOYSA-N
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Patent
US08846677B2

Procedure details

The title compound was prepared by a similar procedure to that described in Example 1, starting from 3-chloro-6-(4-methanesulfonylphenyl)pyridazine and 4-(piperid-1-yl)piperidine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]=[N:4][C:5]([C:8]2[CH:13]=[CH:12][C:11]([S:14]([CH3:17])(=[O:16])=[O:15])=[CH:10][CH:9]=2)=[CH:6][CH:7]=1.[N:18]1([CH:24]2[CH2:29][CH2:28][NH:27][CH2:26][CH2:25]2)[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19]1>>[CH3:17][S:14]([C:11]1[CH:12]=[CH:13][C:8]([C:5]2[N:4]=[N:3][C:2]([N:27]3[CH2:28][CH2:29][CH:24]([N:18]4[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19]4)[CH2:25][CH2:26]3)=[CH:7][CH:6]=2)=[CH:9][CH:10]=1)(=[O:16])=[O:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1N=NC(=CC1)C1=CC=C(C=C1)S(=O)(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCCCC1)C1CCNCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)C1=CC=C(C=C1)C1=CC=C(N=N1)N1CCC(CC1)N1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.